molecular formula C12H12O4 B3025495 2-(2,3-dihydro-1H-inden-1-yl)propanedioic acid CAS No. 195071-06-8

2-(2,3-dihydro-1H-inden-1-yl)propanedioic acid

Cat. No.: B3025495
CAS No.: 195071-06-8
M. Wt: 220.22 g/mol
InChI Key: HTVUUKAYJQDTHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-Dihydro-1H-inden-1-yl)propanedioic acid is an organic compound with a unique structure that includes an indene moiety fused to a propanedioic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-1-yl)propanedioic acid typically involves the reaction of indene with malonic acid in the presence of a strong base, such as sodium ethoxide, followed by acidification to yield the desired product . The reaction conditions often require refluxing the mixture to ensure complete reaction and high yield.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency. The use of continuous flow reactors and automated systems may enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1H-inden-1-yl)propanedioic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The indene moiety allows for electrophilic and nucleophilic substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(2,3-Dihydro-1H-inden-1-yl)propanedioic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2,3-dihydro-1H-inden-1-yl)propanedioic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes or modulate receptor activities, leading to various biological responses . The exact pathways depend on the specific application and derivative being studied.

Biological Activity

2-(2,3-dihydro-1H-inden-1-yl)propanedioic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound this compound is derived from the indene structure, which is known for its diverse biological properties. Synthetic methods typically involve the condensation of malonic acid derivatives with indene or its derivatives under specific conditions to yield the desired product. The synthesis pathway can be outlined as follows:

  • Starting Materials : Indene and malonic acid derivatives.
  • Reagents : Base catalysts (e.g., sodium ethoxide).
  • Conditions : Reflux in an organic solvent (e.g., ethanol).

This synthetic route allows for the modification of functional groups that can enhance biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its neuroprotective, anticancer, and antimicrobial properties.

Neuroprotective Effects

Research indicates that derivatives of this compound exhibit neuroprotective effects against conditions such as amyotrophic lateral sclerosis (ALS). In a study utilizing PC12-G93A-YFP cell lines, compounds with similar scaffolds demonstrated significant protection against mutant SOD1-induced cytotoxicity by reducing protein aggregation .

Anticancer Activity

The compound has shown promise as an anticancer agent. A series of dihydro-1H-indene derivatives were evaluated for their ability to inhibit tubulin polymerization at the colchicine site, leading to antiproliferative effects against various cancer cell lines. For instance, one derivative exhibited IC50 values ranging from 0.028 to 0.087 µM against multiple cancer types .

Table 1: Antiproliferative Activity of Dihydro-1H-Indene Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
12dK5620.028Tubulin inhibition
12jA5490.045Apoptosis induction
12qMCF70.087Cell cycle arrest

Antimicrobial Properties

The antimicrobial activity of the compound has also been studied, revealing effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that modifications can significantly enhance antimicrobial potency .

Table 2: Antimicrobial Activity Against Various Strains

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
21aStaphylococcus aureus1 µg/mL
21bE. coli4 µg/mL
23cBacillus cereus100% inhibition at 1 µg/mL

Case Studies and Research Findings

Numerous studies have highlighted the biological potential of compounds related to or derived from this compound:

  • Neuroprotective Study : A high-throughput screening assay identified several compounds with neuroprotective properties in ALS models, demonstrating a significant reduction in cytotoxicity related to mutant SOD1 .
  • Cancer Research : In vitro assays showed that certain derivatives could induce apoptosis in K562 cells through downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic proteins .
  • Antimicrobial Efficacy : Compounds exhibiting broad-spectrum antimicrobial activity were identified, with several showing potent inhibition against drug-resistant strains .

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-1-yl)propanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c13-11(14)10(12(15)16)9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVUUKAYJQDTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1C(C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,3-dihydro-1H-inden-1-yl)propanedioic acid
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2-(2,3-dihydro-1H-inden-1-yl)propanedioic acid
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2-(2,3-dihydro-1H-inden-1-yl)propanedioic acid

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